Benzenamine, 3,5-dichloro-, trifluoroacetate
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Overview
Description
Benzenamine, 3,5-dichloro-, trifluoroacetate is a chemical compound with the molecular formula C8H6Cl2F3NO2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 3,5-dichloro-, trifluoroacetate typically involves the reaction of 3,5-dichloroaniline with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3,5-dichloroaniline+trifluoroacetic anhydride→Benzenamine, 3,5-dichloro-, trifluoroacetate
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 3,5-dichloro-, trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can undergo substitution reactions, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines .
Scientific Research Applications
Benzenamine, 3,5-dichloro-, trifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenamine, 3,5-dichloro-, trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 3,5-dichloro-: A related compound with similar chemical properties but without the trifluoroacetate group.
Benzenamine, 3,5-dibromo-: Another similar compound with bromine atoms instead of chlorine.
Benzenamine, 3,5-difluoro-: A compound with fluorine atoms replacing the chlorine atoms.
Uniqueness
Benzenamine, 3,5-dichloro-, trifluoroacetate is unique due to the presence of both chlorine and trifluoroacetate groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
63068-96-2 |
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Molecular Formula |
C8H6Cl2F3NO2 |
Molecular Weight |
276.04 g/mol |
IUPAC Name |
3,5-dichloroaniline;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H5Cl2N.C2HF3O2/c7-4-1-5(8)3-6(9)2-4;3-2(4,5)1(6)7/h1-3H,9H2;(H,6,7) |
InChI Key |
QUDIIGUQNSMTGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)N.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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